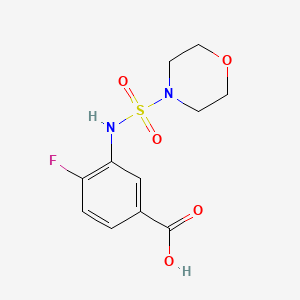![molecular formula C14H18BrNO4S B7575260 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid, also known as BMS-687453, is a small molecule inhibitor that was initially developed as a potential treatment for inflammatory diseases. The compound has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body.
Wirkmechanismus
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is a selective inhibitor of PDE4, which is an enzyme that plays a key role in the regulation of inflammation. PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), which is a second messenger that inhibits pro-inflammatory cytokine production. Inhibition of PDE4 by 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid leads to an increase in cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to have potent anti-inflammatory activity in vitro and in vivo. In preclinical studies, the compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of COPD and asthma. Furthermore, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to reduce airway inflammation and improve lung function in animal models of COPD. The compound has also been shown to have a favorable safety profile in preclinical toxicology studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases. Another advantage is its favorable safety profile in preclinical toxicology studies. However, one limitation of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its selectivity for PDE4, which may limit its efficacy in certain inflammatory diseases. Furthermore, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. One direction is to further investigate its potential therapeutic applications in inflammatory diseases, such as COPD, asthma, and psoriasis. Another direction is to explore its potential as a combination therapy with other anti-inflammatory agents. Furthermore, the development of more selective PDE4 inhibitors may improve the efficacy and safety of this class of compounds. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid in humans.
Synthesemethoden
The synthesis of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid involves several steps, including the reaction of 4-bromo-3-methylphenylsulfonyl chloride with cyclopentylamine to form 2-(4-bromo-3-methylphenylsulfonyl)cyclopentylamine. This intermediate is then reacted with chloroacetic acid to form the final product, 2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.
Wissenschaftliche Forschungsanwendungen
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been extensively studied for its potential therapeutic applications in inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. In preclinical studies, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has demonstrated anti-inflammatory activity in animal models of COPD and asthma. Furthermore, the compound has been shown to have a favorable safety profile in preclinical toxicology studies.
Eigenschaften
IUPAC Name |
2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4S/c1-10-8-12(6-7-13(10)15)21(19,20)16(9-14(17)18)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYAAEOQDYDTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC(=O)O)C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Butan-2-yl-[2-(2-fluorophenyl)acetyl]amino]acetic acid](/img/structure/B7575197.png)
![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)


![2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid](/img/structure/B7575218.png)

![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)

![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)
